6-(3,4-Dimethylphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(3,4-Dimethylphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Properties
Molecular Formula |
C15H18N4S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4S/c1-9(2)7-13-16-17-15-19(13)18-14(20-15)12-6-5-10(3)11(4)8-12/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
KYJSBKXQKXDYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(3,4-Dimethylphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate and p-TsOH . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Scientific Research Applications
6-(3,4-Dimethylphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial and antifungal activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it inhibits the urease enzyme by occupying its active site, leading to competitive inhibition . This interaction disrupts the enzyme’s function, which is crucial for the survival of certain
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
